molecular formula C25H25N3OS B2968212 4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 670270-16-3

4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine

Cat. No. B2968212
CAS RN: 670270-16-3
M. Wt: 415.56
InChI Key: HDYCXDFNPPKISD-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They have been designed as potential inhibitors of PDE4 . 4-Benzylpiperidines are another class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been analyzed using crystal structure analysis . The analysis includes hydrogen bonding patterns and molecular arrangement present within the molecule .

Mechanism of Action

Thieno[2,3-d]pyrimidines have been reported to inhibit Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . They have also been designed as potential inhibitors of PDE4 .

Future Directions

Thieno[2,3-d]pyrimidines and 4-benzylpiperidines have shown potential in medicinal chemistry . Future research may focus on optimizing these compounds for better efficacy and safety.

properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-29-21-9-7-20(8-10-21)22-16-30-25-23(22)24(26-17-27-25)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYCXDFNPPKISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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